1,1,1-Trifluoro-3-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-2-one
Overview
Description
1,1,1-Trifluoro-3-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-2-one is a useful research compound. Its molecular formula is C8H12F3NO2 and its molecular weight is 211.18 g/mol. The purity is usually 95%.
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Mechanism of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
1,1,1-Trifluoro-3-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-2-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in this compound is known to enhance its binding affinity to certain enzymes and proteins, facilitating specific biochemical reactions . For instance, the compound can interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The trifluoromethyl group may also contribute to the compound’s stability and reactivity in biochemical environments.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may interact with specific receptors or signaling molecules, leading to changes in downstream signaling cascades. Additionally, the compound’s impact on gene expression can result in altered protein synthesis and cellular responses, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent forces . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins
Properties
IUPAC Name |
1,1,1-trifluoro-3-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)7(14)4-12-2-1-6(3-12)5-13/h6,13H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHUVKSZWJWWGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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